
Methoxymethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methoxymethyl prop-2-enoate can be synthesized through the esterification of methoxymethyl acrylic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced via the vapor-phase oxidation of propene or 2-propenal in the presence of methanol. This method is efficient and yields high purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Methoxymethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxymethyl acrylic acid.
Reduction: Reduction reactions can convert it into methoxymethyl propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Methoxymethyl acrylic acid.
Reduction: Methoxymethyl propanol.
Substitution: Various substituted methoxymethyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methoxymethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of methoxymethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis to form methoxymethyl acrylic acid, which can then participate in various metabolic pathways. The hydrolysis is catalyzed by esterases, and the resulting products can interact with cellular components to exert their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acrylate: Similar in structure but lacks the methoxymethyl group.
Ethyl acrylate: Similar but has an ethyl group instead of a methoxymethyl group.
Butyl acrylate: Similar but has a butyl group instead of a methoxymethyl group
Uniqueness
Methoxymethyl prop-2-enoate is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific polymerization reactions and as a precursor in the synthesis of complex molecules .
Propriétés
Numéro CAS |
34202-51-2 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
methoxymethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-3-5(6)8-4-7-2/h3H,1,4H2,2H3 |
Clé InChI |
SINFYWWJOCXYFD-UHFFFAOYSA-N |
SMILES canonique |
COCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


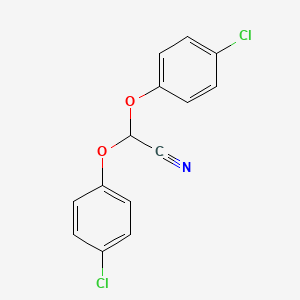
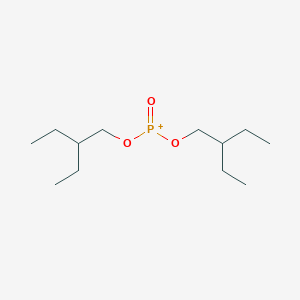
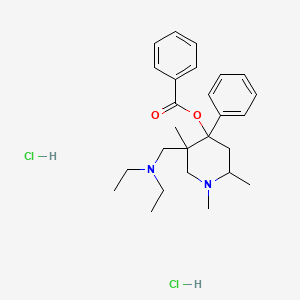

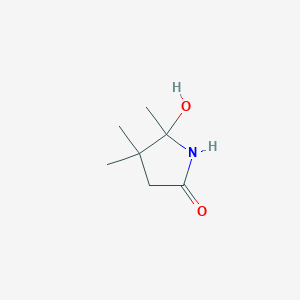
![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)

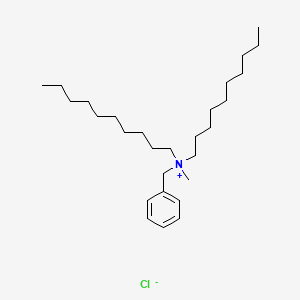
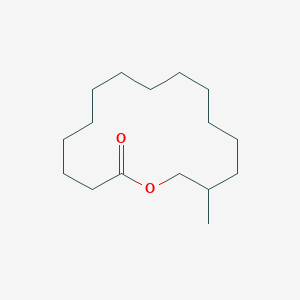
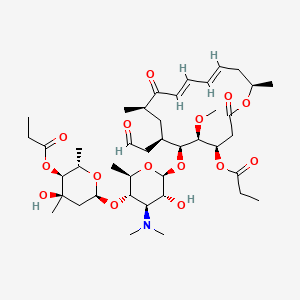
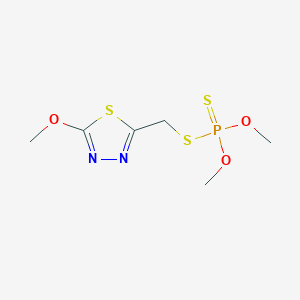
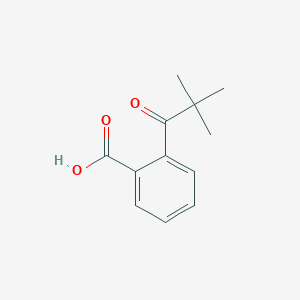
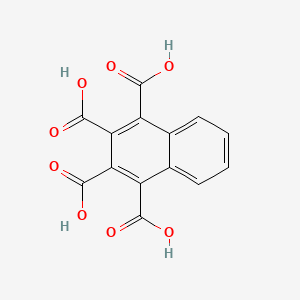
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
